![molecular formula C16H19F3N2O2 B2825258 3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2320174-75-0](/img/structure/B2825258.png)
3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{7-oxaspiro[35]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 7-oxaspiro[3.5]nonane-1-amine with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the spirocyclic ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent, temperature range of 0-25°C.
Substitution: Nucleophiles such as amines, thiols, or halides, solvents like dichloromethane or acetonitrile, temperature range of 0-50°C.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted products with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the spirocyclic structure provides stability and rigidity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(7-Oxaspiro[3.5]nonan-1-yl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-chlorophenyl)urea:
Uniqueness
3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This enhances its reactivity, binding affinity, and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
1-(7-oxaspiro[3.5]nonan-3-yl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)11-1-3-12(4-2-11)20-14(22)21-13-5-6-15(13)7-9-23-10-8-15/h1-4,13H,5-10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSTUJSYZYBZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
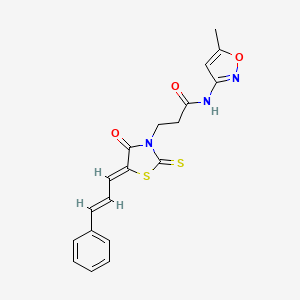
![2,2,2-trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate](/img/structure/B2825177.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2825178.png)
![3-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2825179.png)
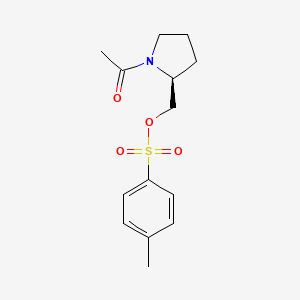
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2825185.png)
![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)
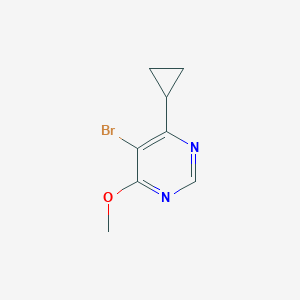
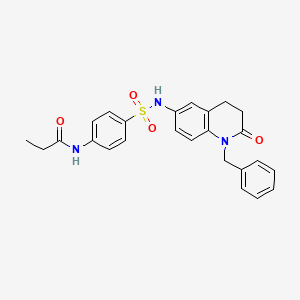
![N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide](/img/structure/B2825192.png)
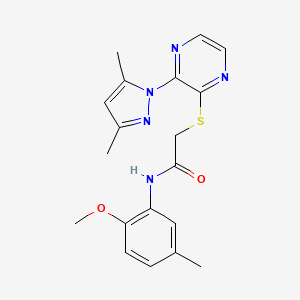
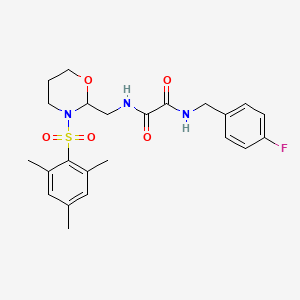
methanone](/img/structure/B2825196.png)
![1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2825198.png)
